molecular formula C22H16N2O3 B2702524 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-63-8

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2702524
CAS RN: 326889-63-8
M. Wt: 356.381
InChI Key: MFRNSWHBPVSSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It contains an indoline moiety, which is a prevalent structural motif in numerous natural products possessing a broad array of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as NMR, IR, and HRMS, along with X-ray crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be complex, given its structure. It might undergo reactions typical of indoline derivatives, such as cycloaddition .

Scientific Research Applications

Neuroprotection and Ischemic Stroke Treatment

Ischemic stroke (IS) is a major cause of human death and long-term disability worldwide. Neuroprotective agents play a crucial role in battling ischemic stroke. Here’s how this compound contributes:

Mechanism of Action:
Experimental Evidence:

Anti-Inflammatory Properties

Chronic inflammation exacerbates stroke outcomes. This compound shows promise in modulating inflammatory responses:

In Vitro Anti-Inflammatory Activity:

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) plays a role in inflammation and tissue damage. Here’s how this compound interacts with COX-2:

Design and Synthesis:

Antitumor Potential

Exploring the compound’s antitumor properties:

Key Considerations:

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of related compounds, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

    Target of action

    Indoline derivatives, which “2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” belongs to, have been studied for their neuroprotective effects in the treatment of ischemic stroke . They have shown binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in neuronal communication .

    Mode of action

    While the specific mode of action for these compounds is not clear, indoline derivatives have shown protective effects against H2O2-induced death of RAW 264.7 cells . This suggests they may act as antioxidants, neutralizing harmful reactive oxygen species.

    Biochemical pathways

    The compounds may affect the pathways involving NMDA-GluN2B receptors and oxidative stress . These pathways are critical in neuronal function and survival.

    Result of action

    Some indoline derivatives have shown significant neuroprotective effects, reducing cerebral infarction rate and improving neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-19(23-12-11-14-5-1-2-10-18(14)23)13-24-21(26)16-8-3-6-15-7-4-9-17(20(15)16)22(24)27/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNSWHBPVSSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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